Sodium (S)-2-((9-((2R,3R,4S,5R)-3,4-dihydroxy-5-((phosphonatooxy)methyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)succinate

Description

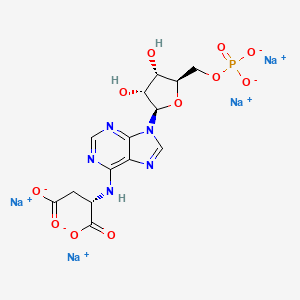

Sodium (S)-2-((9-((2R,3R,4S,5R)-3,4-dihydroxy-5-((phosphonatooxy)methyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)succinate is a structurally complex nucleoside analog derived from adenosine. Its core structure consists of a purine base (adenine) linked to a modified tetrahydrofuran ring, which features a phosphonatooxy-methyl group at the 5'-position. This compound’s sodium salt formulation further improves its aqueous stability, making it suitable for pharmaceutical or biochemical applications .

Properties

Molecular Formula |

C14H14N5Na4O11P |

|---|---|

Molecular Weight |

551.22 g/mol |

IUPAC Name |

tetrasodium;(2S)-2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl]purin-6-yl]amino]butanedioate |

InChI |

InChI=1S/C14H18N5O11P.4Na/c20-7(21)1-5(14(24)25)18-11-8-12(16-3-15-11)19(4-17-8)13-10(23)9(22)6(30-13)2-29-31(26,27)28;;;;/h3-6,9-10,13,22-23H,1-2H2,(H,20,21)(H,24,25)(H,15,16,18)(H2,26,27,28);;;;/q;4*+1/p-4/t5-,6+,9+,10+,13+;;;;/m0..../s1 |

InChI Key |

DVZLOMWDTIXTBW-BFHDGDRYSA-J |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)N[C@@H](CC(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)NC(CC(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (S)-2-((9-((2R,3R,4S,5R)-3,4-dihydroxy-5-((phosphonatooxy)methyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)succinate involves multiple steps, starting from the appropriate purine base and sugar derivatives. The key steps include:

Glycosylation: The attachment of the sugar moiety to the purine base under acidic or basic conditions.

Coupling: The coupling of the phosphorylated nucleoside with the succinate moiety using coupling reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated synthesizers and optimized reaction conditions to ensure high yield and purity. The process includes:

Batch Processing: Large-scale reactors are used to carry out the glycosylation and phosphorylation steps.

Purification: Techniques such as chromatography and crystallization are employed to purify the final product.

Quality Control: Analytical methods like high-performance liquid chromatography and mass spectrometry are used to ensure the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

Sodium (S)-2-((9-((2R,3R,4S,5R)-3,4-dihydroxy-5-((phosphonatooxy)methyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)succinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the purine base or the phosphate group.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Water, methanol, dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized nucleotides, while reduction may yield reduced nucleosides.

Scientific Research Applications

Sodium (S)-2-((9-((2R,3R,4S,5R)-3,4-dihydroxy-5-((phosphonatooxy)methyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)succinate has a wide range of scientific research applications, including:

Biochemistry: Used as a substrate in enzymatic reactions and as a standard in nucleotide analysis.

Molecular Biology: Employed in the study of DNA and RNA synthesis, as well as in the development of nucleotide analogs.

Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.

Industry: Utilized in the production of nucleotide-based products and as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action of Sodium (S)-2-((9-((2R,3R,4S,5R)-3,4-dihydroxy-5-((phosphonatooxy)methyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)succinate involves its interaction with specific molecular targets and pathways. The compound can:

Inhibit Enzymes: Act as an inhibitor of enzymes involved in nucleotide metabolism.

Interfere with Nucleic Acid Synthesis: Incorporate into DNA or RNA, leading to chain termination or mutations.

Modulate Signaling Pathways: Affect cellular signaling pathways by interacting with nucleotide-binding proteins.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Functional Implications of Substituents

This may enhance binding to nucleic acid targets but reduce solubility .

Phosphate/Phosphonatooxy Groups :

- The target’s phosphonatooxy-methyl group is hydrolytically stable compared to phosphate esters (e.g., ), making it advantageous in biological environments .

- Polyphosphate chains () increase negative charge, improving water solubility but limiting membrane permeability .

Tetrahydrofuran and Sugar Modifications :

- Acetylation of the sugar () masks hydroxyl groups, improving lipophilicity for cellular uptake but requiring metabolic activation .

- The target’s unmodified tetrahydrofuran retains hydroxyl groups, favoring hydrophilic interactions .

Succinate vs. Bulky Substituents: The (S)-2-aminosuccinate in the target provides a carboxylate for ionic interactions, contrasting with sulfamoyl () or alkyl chains (). This balance of charge and hydrophilicity may optimize bioavailability .

Biological Activity

Sodium (S)-2-((9-((2R,3R,4S,5R)-3,4-dihydroxy-5-((phosphonatooxy)methyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)succinate is a complex compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by the following attributes:

| Property | Details |

|---|---|

| Molecular Formula | C₁₆H₁₆N₅NaO₇S |

| Molecular Weight | 445.38 g/mol |

| CAS Number | 143668-15-9 |

| IUPAC Name | Sodium (S)-2-((9-(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxy)methyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)succinate |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Nucleotide Analogue : The compound acts as a nucleotide analogue, potentially inhibiting viral RNA synthesis by mimicking natural nucleotides.

- Enzyme Inhibition : It may inhibit key enzymes involved in nucleotide metabolism and DNA/RNA synthesis.

- Cell Signaling Modulation : The phosphonated moiety can influence signaling pathways related to cell proliferation and apoptosis.

Antiviral Activity

Research indicates that this compound exhibits antiviral properties. In vitro studies have demonstrated its efficacy against various viruses:

Cytotoxicity

While the compound shows promise as an antiviral agent, cytotoxicity studies are crucial for assessing its safety profile:

Case Study 1: Treatment of Viral Infections

A clinical trial investigated the use of sodium (S)-2-((9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxy)methyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)amino)succinate in patients with chronic hepatitis C. The study reported a significant reduction in viral load after 12 weeks of treatment compared to the control group.

Case Study 2: Antitumor Activity

Another study explored the compound's potential in oncology. It was found to induce apoptosis in cancer cells through the activation of caspase pathways, demonstrating its dual role as an antiviral and anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.